Cas no 912761-24-1 (2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine)

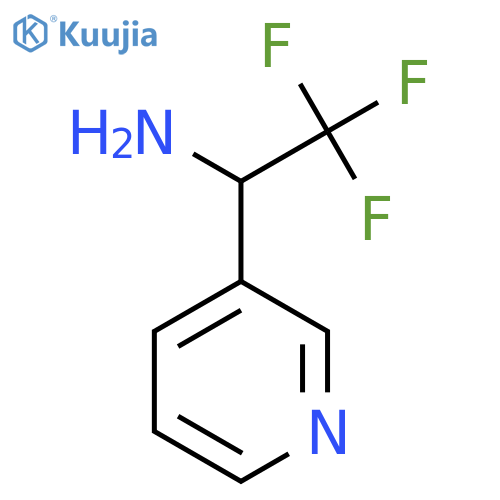

912761-24-1 structure

商品名:2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

- 2,2,2-trifluoro-1-pyridin-3-ylethanamine

- 2,2,2-TRIFLUORO-1-PYRIDIN-3-YL-ETHYLAMINE

- 2-PYRIDINECARBOXYLIC ACID, 4-METHOXY-, HYDRAZIDE

- (2,2,2-trifluoro-1-pyridin-3-ylethyl)amine(SALTDATA: 2HCl)

- 2,2,2-Trifluoro-1-pyridin-3-ylethylamine

- ROWMBYANNAKARY-UHFFFAOYSA-N

- AU-004/40988812

- 2,2,2-trifluoro-1-(3-pyridinyl)ethylamine

- DTXSID00656824

- AKOS009097679

- (2,2,2-Trifluoro-1-pyridin-3-ylethyl)amine

- 912761-24-1

- FT-0685633

- EN300-392732

- SCHEMBL21460499

- J-506743

- MFCD07384536

- 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine

- N13231

- DB-031964

-

- MDL: MFCD07384536

- インチ: 1S/C7H7F3N2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h1-4,6H,11H2

- InChIKey: ROWMBYANNAKARY-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=NC=CC=1)N)(F)F

計算された属性

- せいみつぶんしりょう: 176.05600

- どういたいしつりょう: 176.05613272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 233.8±40.0 °C at 760 mmHg

- フラッシュポイント: 95.2±27.3 °C

- PSA: 38.91000

- LogP: 2.34400

- じょうきあつ: 0.1±0.5 mmHg at 25°C

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1005864-50mg |

2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |

912761-24-1 | 95% | 50mg |

$190 | 2024-07-28 | |

| Enamine | EN300-392732-5.0g |

2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine |

912761-24-1 | 5g |

$2566.0 | 2023-05-27 | ||

| Chemenu | CM173871-1g |

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |

912761-24-1 | 95%+ | 1g |

$655 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1005864-100mg |

2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |

912761-24-1 | 95% | 100mg |

$185 | 2024-07-28 | |

| Apollo Scientific | PC911029-500mg |

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |

912761-24-1 | 97% | 500mg |

£450.00 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1005864-1g |

2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |

912761-24-1 | 95% | 1g |

$555 | 2024-07-28 | |

| Enamine | EN300-392732-0.05g |

2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine |

912761-24-1 | 0.05g |

$744.0 | 2023-05-27 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0162-500mg |

2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |

912761-24-1 | 97% | 500mg |

2535.65CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0162-100mg |

2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |

912761-24-1 | 97% | 100mg |

1263.58CNY | 2021-05-07 | |

| Alichem | A029195390-250mg |

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |

912761-24-1 | 97% | 250mg |

$282.80 | 2023-08-31 |

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

912761-24-1 (2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine) 関連製品

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 61389-26-2(Lignoceric Acid-d4)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:912761-24-1)2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

清らかである:99%

はかる:5g

価格 ($):705.0